molecular formula C12H5Cl3N2OS2 B2718254 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 919701-70-5

5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2718254
CAS No.: 919701-70-5
M. Wt: 363.66
InChI Key: NWAQGFDYCANKLI-UHFFFAOYSA-N
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Description

“5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a small molecule organic compound. It is related to the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Thiazoles, including this compound, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques

    A study described the synthesis of similar compounds by reacting chlorobenzo[b]thiophene-2-carbonyl chloride with various amides, showcasing a methodology potentially applicable to synthesizing the compound (Sedlák et al., 2008).

  • Structural Analysis

    Research on closely related compounds includes structural studies and characterization, providing insights into the molecular structure that could be relevant for the study of 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (Abbasi et al., 2011).

Potential Biological Activities

  • Antimicrobial Properties

    Some research has been conducted on the antimicrobial activities of similar compounds. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2011).

  • Anticancer Activity

    There is evidence that thiophene-2-carboxamide derivatives, which are structurally similar to the compound , have shown inhibitory activity against cancer cell lines. This implies possible applications in anticancer drug development (Atta et al., 2021).

  • Antitubercular Effects

    Studies on similar thiophene derivatives have revealed promising antitubercular activities, indicating the potential use of this compound in tuberculosis treatment (Marvadi et al., 2020).

Additional Applications

  • Organic Synthesis and Diversification: Several studies demonstrate the use of related compounds in organic synthesis, highlighting the versatility of such compounds in creating diverse chemical structures (Milinkevich et al., 2008).

Future Directions

Thiazole derivatives, including this compound, have shown potential in various biological activities. Therefore, future research could focus on exploring these activities further and developing new compounds related to this scaffold .

Properties

IUPAC Name

5-chloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3N2OS2/c13-5-3-6(14)10-8(4-5)20-12(16-10)17-11(18)7-1-2-9(15)19-7/h1-4H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAQGFDYCANKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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